

# Tadalafil vs. Sildenafil: A Systematic Review and Meta-Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive comparison of two leading phosphodiesterase 5 inhibitors, this guide synthesizes data from numerous clinical trials and meta-analyses to provide researchers, scientists, and drug development professionals with a detailed, evidence-based overview of tadalafil and sildenafil for the treatment of erectile dysfunction (ED).

This guide delves into the comparative efficacy, safety profiles, and pharmacokinetic properties of tadalafil and sildenafil. By presenting quantitative data in clearly structured tables, outlining detailed experimental protocols, and visualizing key biological and methodological processes, this document serves as a critical resource for understanding the nuances of these two widely prescribed medications.

### **Efficacy Comparison**

The efficacy of tadalafil and sildenafil in treating erectile dysfunction is most commonly assessed using the International Index of Erectile Function Erectile Function (IIEF-EF) domain score. A meta-analysis of 16 trials by Gong et al. (2017) found no significant difference in the improvement of IIEF-EF scores between the two drugs, indicating comparable clinical efficacy in restoring erectile function.[1]



| Efficacy<br>Endpoint          | Tadalafil | Sildenafil | Pooled<br>Weighted<br>Mean<br>Difference<br>(WMD) | 95%<br>Confidence<br>Interval (CI) | p-value |
|-------------------------------|-----------|------------|---------------------------------------------------|------------------------------------|---------|
| Change in<br>IIEF-EF<br>Score | -         | -          | 0.03                                              | -0.32 to 0.39                      | 0.85    |

## **Safety and Tolerability Profile**

The overall incidence of adverse events is similar between tadalafil and sildenafil.[1] However, the specific side effect profiles of the two drugs show some notable differences. Myalgia (muscle pain) and back pain are more frequently associated with tadalafil, while flushing is more common with sildenafil.[1]

| Adverse Event             | Odds Ratio<br>(Tadalafil vs.<br>Sildenafil) | 95% Confidence<br>Interval (CI) | p-value   |
|---------------------------|---------------------------------------------|---------------------------------|-----------|
| Overall Adverse<br>Events | 1.09                                        | 0.89 to 1.34                    | 0.39      |
| Headache                  | 0.97                                        | 0.79 to 1.19                    | 0.77      |
| Myalgia                   | 4.89                                        | 1.66 to 14.43                   | 0.004     |
| Back Pain                 | 1.79                                        | 1.06 to 3.02                    | 0.03      |
| Flushing                  | 0.39                                        | 0.27 to 0.54                    | < 0.00001 |
| Dyspepsia                 | 1.34                                        | 0.92 to 1.95                    | 0.13      |
| Nasal Congestion          | 1.17                                        | 0.83 to 1.64                    | 0.38      |

# **Pharmacokinetic Properties**



The most significant differences between tadalafil and sildenafil lie in their pharmacokinetic profiles, which directly impact their clinical use and patient preference. Tadalafil is characterized by a substantially longer half-life, earning it the moniker "the weekend pill."

| Pharmacokinetic<br>Parameter          | Tadalafil (20mg)  | Sildenafil (50mg)                           |  |
|---------------------------------------|-------------------|---------------------------------------------|--|
| Time to Maximum  Concentration (Tmax) | ~2 hours[2][3]    | ~1 hour[4][5]                               |  |
| Maximum Concentration (Cmax)          | ~378 μg/L[2][6]   | ~18 ng/mL (free) / ~440 ng/mL<br>(total)[4] |  |
| Elimination Half-life (t1/2)          | ~17.5 hours[2][6] | ~3-4 hours[7]                               |  |
| Effect of Food on Absorption          | Negligible[2][3]  | Reduced rate and extent of absorption[7][8] |  |

#### **Patient Preference**

Multiple studies have indicated a patient preference for tadalafil over sildenafil.[9][10] This preference is often attributed to the longer duration of action of tadalafil, which allows for more spontaneity in sexual activity.[11] A multicenter, randomized, double-blind, crossover study found that 66.3% of patients preferred tadalafil 20 mg compared to 33.7% who preferred sildenafil 50 mg.[12]

### **Signaling Pathway of PDE5 Inhibitors**

Tadalafil and sildenafil are both potent and selective inhibitors of phosphodiesterase type 5 (PDE5). The inhibition of PDE5 enhances the effect of nitric oxide (NO), a key mediator of penile erection. NO, released in response to sexual stimulation, activates guanylate cyclase to increase the synthesis of cyclic guanosine monophosphate (cGMP). cGMP, in turn, leads to the relaxation of smooth muscle in the corpus cavernosum, allowing for increased blood flow and penile erection. PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, tadalafil and sildenafil prevent the breakdown of cGMP, thereby prolonging its action and enhancing the erectile response.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Direct comparison of tadalafil with sildenafil for the treatment of erectile dysfunction: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tadalafil pharmacokinetics in healthy subjects PMC [pmc.ncbi.nlm.nih.gov]
- 3. medicines.org.uk [medicines.org.uk]
- 4. medicines.org.uk [medicines.org.uk]
- 5. Articles [globalrx.com]
- 6. Tadalafil pharmacokinetics in healthy subjects PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physician-rated patient preference and patient- and partner-rated preference for tadalafil or sildenafil citrate: results from the Canadian 'Treatment of Erectile Dysfunction' observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Patient preference and satisfaction in erectile dysfunction therapy: a comparison of the three phosphodiesterase-5 inhibitors sildenafil, vardenafil and tadalafil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An open-label, multicenter, randomized, crossover study comparing sildenafil citrate and tadalafil for treating erectile dysfunction in Chinese men naïve to phosphodiesterase 5 inhibitor therapy PMC [pmc.ncbi.nlm.nih.gov]
- 12. A multicenter, randomized, double-blind, crossover study of patient preference for tadalafil 20 mg or sildenafil citrate 50 mg during initiation of treatment for erectile dysfunction
   PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tadalafil vs. Sildenafil: A Systematic Review and Meta-Analysis for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b035376#a-systematic-review-and-meta-analysis-of-tadalafil-versus-sildenafil]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com